4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide
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Overview
Description
4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide is a complex organic compound with the empirical formula C16H18N2O3S2 and a molecular weight of 350.46 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a sulfonohydrazide group, and a benzenesulfonyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide involves several steps. One common method includes the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-methylbenzenesulfonylhydrazide under acidic conditions . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the disruption of the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of the NRF2 pathway . This activation results in the upregulation of antioxidant response elements, which help in mitigating oxidative stress and inflammation.
Comparison with Similar Compounds
4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide can be compared with other thiophene derivatives, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate derivatives: These compounds share a similar thiophene core but differ in their functional groups, leading to variations in their chemical and biological properties.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds have shown anti-inflammatory activity similar to this compound but may have different molecular targets and pathways.
Properties
Molecular Formula |
C16H18N2O3S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-6-8-12(9-7-11)23(20,21)18(17)16(19)14-10-22-15-5-3-2-4-13(14)15/h6-10H,2-5,17H2,1H3 |
InChI Key |
ZYOULFKGPRXKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CSC3=C2CCCC3)N |
Origin of Product |
United States |
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